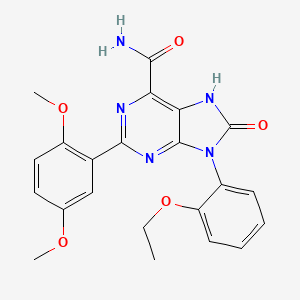
2-(2,5-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.15426879 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2,5-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with CAS number 899742-38-2 , is a member of the purine derivatives family. Its complex structure includes a purine base modified with various aromatic and functional groups, which may contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of the compound is C22H21N5O5 with a molecular weight of 435.4 g/mol . The structure features a carboxamide group that enhances solubility and biological activity, making it a candidate for pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O5 |
| Molecular Weight | 435.4 g/mol |
| CAS Number | 899742-38-2 |
The biological activity of this compound is primarily attributed to its interaction with purinergic receptors, which play crucial roles in various physiological processes, including inflammation and immune responses. Research indicates that compounds similar to this one may act as inhibitors or modulators of these receptors, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Potential Mechanisms:
- Purinergic Receptor Modulation : The compound may interact with P2Y12 receptors involved in inflammatory processes .
- Enzyme Inhibition : It could inhibit specific enzymes associated with disease pathways, thereby exerting therapeutic effects.
Biological Activity Studies
Several studies have investigated the biological activity of related purine derivatives. Here are some notable findings:
- Antitumor Activity : Similar compounds have shown significant antitumor effects by inhibiting key enzymes involved in cancer cell proliferation. For example, pyrazole derivatives have been noted for their inhibitory activity against various kinases implicated in tumor growth .
- Anti-inflammatory Effects : Compounds with similar structures have been demonstrated to reduce inflammation markers in cellular models, suggesting a potential application in treating inflammatory diseases.
- Antimicrobial Properties : Some studies highlight the antimicrobial effects of purine derivatives against various pathogens, indicating their utility in developing new antibiotics .
Case Study 1: Inhibition of Inflammatory Pathways
A study focused on a related purine derivative demonstrated that at concentrations around 50 µM , significant inhibition of pro-inflammatory cytokines was observed in vitro. This suggests that compounds like this compound may be effective in managing inflammatory responses in diseases such as rheumatoid arthritis.
Case Study 2: Anticancer Activity
Research involving structural analogs revealed that certain purine derivatives exhibited IC50 values below 10 µM against cancer cell lines. This highlights the potential of these compounds as lead structures for developing anticancer therapies.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-4-32-16-8-6-5-7-14(16)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)13-11-12(30-2)9-10-15(13)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDMFWDSCDFWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













